8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol
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Overview
Description
8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol is a compound known for its unique structure and properties It is a derivative of binaphthyl, a molecule consisting of two naphthalene units connected at one carbon atom each
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol typically involves the following steps:
Formation of Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of two naphthalene units.
Introduction of Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, where a diphenylphosphine reagent reacts with the binaphthyl core.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, often using an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the phosphanyl group.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups.
Scientific Research Applications
8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol involves its interaction with molecular targets through its phosphanyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
1,1’-Binaphthyl-2,2’-diol: Another binaphthyl derivative with hydroxyl groups, used in chiral resolution.
Uniqueness
8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol is unique due to the presence of both diphenylphosphanyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
193699-33-1 |
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Molecular Formula |
C32H23OP |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
8-(8-diphenylphosphanylnaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C32H23OP/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)34(25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H |
InChI Key |
PQFJWIICYVHBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O |
Origin of Product |
United States |
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